3-Chloro-6-ethoxypyridazine

Medicinal Chemistry Organic Synthesis Solid-State Handling

Researchers face challenges with unstable pyridazine intermediates that decompose under coupling conditions. 3-Chloro-6-ethoxypyridazine solves this with its unique substitution pattern. • Reactive 3-Cl handle enables efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings for building kinase inhibitor libraries. • The ethoxy group provides thermal stability (predicted bp 293.1°C), preventing decomposition at typical coupling temperatures (80-100°C). • Validated 97%-yield synthesis route from 3,6-dichloropyridazine, using inexpensive ethanol/K2CO3, ensures cost-effective scale-up to multigram quantities.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 17321-20-9
Cat. No. B094835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-ethoxypyridazine
CAS17321-20-9
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)Cl
InChIInChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3
InChIKeyFFEBQGWXQGASGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-ethoxypyridazine Chemical & Physical Properties


3-Chloro-6-ethoxypyridazine (CAS 17321-20-9) is a di-substituted pyridazine heterocycle featuring a chlorine atom at the 3-position and an ethoxy group at the 6-position [1]. It is characterized by a molecular formula of C6H7ClN2O and a molecular weight of 158.58 g/mol [2]. The compound is typically supplied as a beige to yellow solid with a reported melting point of 60-62 °C and a predicted boiling point of 293.1 ± 20.0 °C . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, enabling the construction of more complex pyridazine-containing scaffolds [3].

1 Pyridazine scaffold building block for agrochemical and medicinal chemistry
2 Reactive 3-chloro handle enables selective cross-coupling and nucleophilic substitution
3 Defined thermal stability profile supports high-temperature process design

Avoiding Substitution Pitfalls with 3-Chloro-6-ethoxypyridazine


Substituting 3-Chloro-6-ethoxypyridazine with generic pyridazine analogs (e.g., 3,6-dichloropyridazine, 3-chloro-6-methoxypyridazine, or 3-bromo-6-ethoxypyridazine) is not chemically or functionally equivalent [1]. The precise substitution pattern dictates both reactivity and physical properties. Replacing the ethoxy group with a methoxy group (as in 3-chloro-6-methoxypyridazine) significantly alters the compound's melting point (from 60-62 °C to 84-85 °C), boiling point (from 293 °C to 175 °C), and solubility profile, which can derail established synthetic protocols and purification workflows . Furthermore, the chlorine atom in the 3-position is essential for specific nucleophilic aromatic substitution reactions; its replacement with bromine changes the leaving group kinetics and reaction selectivity, while its absence (as in 3-ethoxypyridazine) eliminates a key reactive handle for diversification . The following evidence quantifies these critical differences to guide informed procurement decisions.

Methoxy analog Melting and boiling points shift significantly (mp +22-25°C, bp -118°C), which may alter purification and reaction solvent compatibility.
Bromo analog Different leaving group kinetics may change reaction selectivity and rate, requiring re-optimization of established protocols.
Dechlorinated analog Absence of the chlorine atom removes a key reactive handle, limiting diversification via nucleophilic aromatic substitution.

Quantitative Differentiation vs. Key Analogs


Physical Property Divergence vs. Methoxy Analog

A direct comparison of melting point and boiling point reveals that 3-Chloro-6-ethoxypyridazine (target) exhibits significantly different thermal properties compared to its methoxy analog, 3-Chloro-6-methoxypyridazine . The target compound's lower melting point (60-62 °C) and higher boiling point (293.1 °C) dictate different handling, storage, and purification conditions, which are critical for reproducible synthetic outcomes [1].

Physical Property Divergence
Head-to-head
mp 60-62 °C vs 84-85 °C
bp ~293 °C vs 175 °C
Substantial thermal property differences affect handling and distillation solvent selection.
Reported physical constants; bp is predicted.
Medicinal Chemistry Organic Synthesis Solid-State Handling

Efficient Ethoxylation Synthesis

The synthesis of 3-Chloro-6-ethoxypyridazine from 3,6-dichloropyridazine can be achieved with a high yield of 97% using ethanol and potassium carbonate under reflux conditions . This represents a significant improvement over alternative routes, such as those using sodium ethoxide, which report a lower yield of 94% [1]. The higher yielding protocol directly translates to better atom economy and reduced waste in large-scale preparations.

Synthetic Yield
Head-to-head
97% (EtOH/K₂CO₃) vs 94% (NaOEt)
Higher yield with safer reagents supports scalable process chemistry selection.
Reported improvement of 3 percentage points under reflux conditions.
Process Chemistry Synthetic Methodology Cost-Efficiency

Pyrolysis Kinetics vs. Ethoxy Heterocycles

The thermal elimination kinetics of 3-Chloro-6-ethoxypyridazine have been quantitatively defined, showing a first-order rate constant (k) of 1.35 x 10^13 s^-1 * e^(-195390 J/mol / RT) over a temperature range of 614-713 K [1]. This rate is distinct from related ethoxy heterocycles; for example, the pyrolysis of 4-ethoxypyrimidine proceeds with a different rate expression (1.59 x 10^13 s^-1 * e^(-209000 J/mol / RT)) [2]. The lower activation energy (195.39 kJ/mol vs. 209.00 kJ/mol) for the target compound indicates it is more prone to thermal elimination than the pyrimidine analog, a critical factor in high-temperature reactions.

Pyrolysis Kinetics
Cross-study
Ea 195.4 kJ/mol vs 209.0 kJ/mol
Lower activation energy suggests higher thermal lability, relevant for high-temperature reaction safety.
Gas-phase kinetic data; method context may influence absolute values.
Physical Organic Chemistry Thermal Stability Reaction Mechanism

Computed pKa and Lipophilicity vs. Methoxy Analog

Computational predictions highlight key differences in physicochemical properties between 3-Chloro-6-ethoxypyridazine and its methoxy analog. The target compound has a predicted pKa of 0.82 ± 0.10 , indicating very weak basicity, and a predicted XLogP3 of 1.3 [1]. In contrast, the methoxy analog (3-Chloro-6-methoxypyridazine) is predicted to have a slightly different lipophilicity and potentially altered hydrogen-bonding capacity due to the smaller alkyl chain [2]. These computed differences suggest that the ethoxy group imparts distinct physicochemical properties that can influence membrane permeability and target binding in biological systems.

Computed pKa & Lipophilicity
Class-level
pKa 0.82 ± 0.10, XLogP3 1.3 vs ~0.9 (methoxy)
Predicted property differences may influence membrane permeability and SAR optimization.
Computed predictions; experimental validation required for design decisions.
Drug Discovery ADME Prediction Medicinal Chemistry

Precision Applications of 3-Chloro-6-ethoxypyridazine


Kinase Inhibitor Library Synthesis via Cross-Coupling

The defined reactivity of the 3-chloro substituent in 3-Chloro-6-ethoxypyridazine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . Researchers can selectively install aryl or heteroaryl groups at the 3-position to generate diverse libraries of 6-ethoxypyridazine-based kinase inhibitors. The quantified thermal stability (pyrolysis kinetics) [1] ensures that the compound remains intact under typical coupling reaction temperatures (e.g., 80-100 °C), preventing decomposition that could occur with less stable analogs. This application directly leverages the unique combination of a reactive chlorine handle and a thermally stable ethoxy group.

Lipophilicity Optimization in Medicinal Chemistry SAR

The computed XLogP3 value of 1.3 for 3-Chloro-6-ethoxypyridazine [2] positions it as a moderately lipophilic scaffold. In structure-activity relationship (SAR) studies, replacing a more hydrophilic methoxy analog (XLogP ~0.9) with this ethoxy derivative can increase logP by approximately 0.3-0.4 units. This subtle increase in lipophilicity can enhance membrane permeability and metabolic stability, crucial factors for improving oral bioavailability in drug candidates. Researchers can use this quantitative property difference to fine-tune the pharmacokinetic profile of pyridazine-based lead compounds without drastically altering the core pharmacophore.

Scalable High-Yield Process Chemistry

The established 97% yield protocol for synthesizing 3-Chloro-6-ethoxypyridazine from 3,6-dichloropyridazine using ethanol and K2CO3 is a validated, high-efficiency route suitable for scale-up. This method offers a 3% absolute yield advantage over alternative routes [3], which is economically significant when producing multigram to kilogram quantities. The use of inexpensive, non-hazardous reagents (ethanol vs. sodium ethoxide) further simplifies process safety and waste disposal, making this the preferred route for industrial chemists and contract research organizations focused on cost-effective manufacturing of advanced intermediates.

Pyridazine N-Oxide Preparation for Ether Exchange

Class-level evidence indicates that 3-alkoxypyridazine 1-oxides, including those derived from 3-Chloro-6-ethoxypyridazine, undergo ether exchange reactions more readily than their non-oxidized counterparts [4]. The ethoxy group is less sensitive to exchange than a methoxy group, allowing for greater control in sequential derivatization strategies. Researchers can exploit this differential reactivity to create complex, polysubstituted pyridazines by first performing a selective nucleophilic substitution at the 3-chloro position, followed by N-oxidation and controlled alkoxy group exchange, enabling access to unique chemical space not easily reached with other analogs.

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
Reactive 3-chloro handle for Pd-catalyzed couplings
Thermal stability under typical coupling temperatures
Lipophilicity Optimization in SAR
Predicted logP ~1.3 (moderate lipophilicity)
Membrane permeability and metabolic stability predictions
Scalable Process Chemistry
High-yield, safer reagent synthesis route
Cost-effective scale-up and process safety assessment
N-Oxide Mediated Ether Exchange
Controlled alkoxy exchange reactivity after N-oxidation
Sequential derivatization selectivity and scope

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